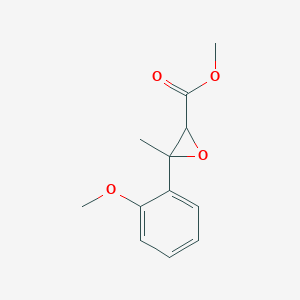

Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(10(16-12)11(13)15-3)8-6-4-5-7-9(8)14-2/h4-7,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYREJMJQZGCTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)C(=O)OC)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1482580-51-7 | |

| Record name | methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 2-methoxyphenylacetic acid with methyloxirane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the oxirane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

Oxidation: Diols are the major products formed from oxidation reactions.

Reduction: Alcohols are the primary products of reduction reactions.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, including enzyme inhibition and modification of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Methoxyphenyl Derivatives

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS: 42245-42-1)

- Molecular Formula : C₁₁H₁₂O₄ (identical to the target compound) .

- Structural Difference : The methoxy group is at the para position on the phenyl ring.

- Stereochemical variations (e.g., trans configuration in some analogs like CAS 96125-49-4) can influence reactivity and intermolecular interactions .

Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS: 96125-49-4)

Halogen-Substituted Analogs

Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate (CAS: 1504091-47-7)

- Molecular Formula : C₁₂H₁₃ClO₃.

- Structural Differences :

- 3-Chlorophenyl substituent instead of 2-methoxyphenyl.

- Ethyl ester group instead of methyl.

- Implications :

Heteroaromatic Analogs

Methyl 3-(5-fluoropyridin-2-yl)-3-methyloxirane-2-carboxylate (CAS: 1556422-45-7)

- Structural Difference : Replaces the phenyl ring with a 5-fluoropyridinyl group.

- Fluorine substitution may improve metabolic stability in pharmaceutical applications .

Simplified Structural Analogs

Methyl (2R,3S)-3-phenyloxirane-2-carboxylate (CAS: 19190-80-8)

- Molecular Formula : C₁₀H₁₀O₃.

- Structural Difference : Lacks both the methyl group on the oxirane ring and the methoxy substituent on the phenyl ring.

Data Table: Key Comparative Properties

| Compound Name (CAS) | Molecular Formula | Substituent Position | Ester Group | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|---|---|---|

| Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate (33567-53-2) | C₁₁H₁₂O₄ | 2-methoxyphenyl | Methyl | 208.21 | 284.3 |

| Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (42245-42-1) | C₁₁H₁₂O₄ | 4-methoxyphenyl | Methyl | 208.21 | N/A |

| Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate (1504091-47-7) | C₁₂H₁₃ClO₃ | 3-chlorophenyl | Ethyl | 240.68 | N/A |

| Methyl (2R,3S)-3-phenyloxirane-2-carboxylate (19190-80-8) | C₁₀H₁₀O₃ | Phenyl | Methyl | 178.18 | N/A |

Biological Activity

Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate, also known as a derivative of methoxyphenyl oxirane, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : CHO

- IUPAC Name : this compound

This compound features an oxirane ring, which is known for its reactivity and potential to interact with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation : It may interact with cellular receptors, either as an agonist or antagonist, influencing signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of methoxyphenyl compounds exhibit antimicrobial properties against various bacterial strains.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of methoxyphenyl derivatives. For instance, compounds with similar structures have shown significant activity against Helicobacter pylori, a common pathogen associated with gastric ulcers.

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Other Methoxyphenyl Derivatives | 32-64 | 64-128 |

The minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC) indicate that modifications in the methoxy group can enhance antibacterial activity. For example, compounds bearing electron-withdrawing groups showed improved efficacy against resistant strains .

Case Studies

- Study on Antibacterial Efficacy : A study investigated the antibacterial effects of various methoxyphenyl derivatives, including this compound. The results demonstrated varying levels of activity against H. pylori, suggesting that structural modifications significantly influence bioactivity .

- Mechanistic Insights : Another research effort focused on the mechanism by which these compounds disrupt bacterial membranes. The presence of the methoxy group was found to enhance membrane permeability, leading to cell lysis and death .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving substituted benzaldehydes and diazoacetate derivatives. For example, rhodium- or copper-catalyzed reactions in solvents like dichloromethane at controlled temperatures (20–50°C) are effective, as demonstrated for structurally similar ethyl oxirane carboxylates. Yields >80% are achievable with precise stoichiometric control and catalyst loading (0.5–2 mol%) .

Q. How is the oxirane ring stability assessed under varying pH conditions, and what degradation products are observed?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 1–13) followed by HPLC or NMR analysis. Under acidic conditions (pH <3), the oxirane ring undergoes hydrolysis to form diol derivatives, while basic conditions (pH >10) lead to ester saponification. Degradation kinetics correlate with substituent electronic effects, as shown in chlorophenyl analogs .

Advanced Research Questions

Q. What strategies enable enantiocontrol in the synthesis of this compound, and how is stereochemical purity validated?

- Methodological Answer : Enantioselective synthesis employs chiral catalysts such as Pd(S)-t-BuPHOX₂, which induce asymmetric cyclization. Stereochemical validation combines single-crystal X-ray diffraction (refined via SHELXL ) and chiral-phase HPLC. For example, enantiomeric excess (ee) >95% is achievable using BINAP ligands, as demonstrated in analogous allene cyclizations .

Q. How do electronic effects of the 2-methoxyphenyl group influence nucleophilic ring-opening reactivity compared to halogenated analogs?

- Methodological Answer : The electron-donating methoxy group reduces oxirane ring electrophilicity, slowing nucleophilic attack by amines or thiols. Kinetic studies comparing second-order rate constants (k) for methoxy vs. chloro analogs (e.g., k = 0.12 M⁻¹s⁻¹ vs. 0.35 M⁻¹s⁻¹ with benzylamine) align with Hammett σ⁻ values (σ⁻ = -0.27 for OMe vs. +0.23 for Cl) .

Q. What in vitro bioactivity screening protocols are recommended, given structural similarities to bioactive oxiranes?

- Methodological Answer : Standard assays include:

- Enzyme inhibition : Fluorescence-based CYP450 isoform assays (e.g., CYP3A4) with IC₅₀ determination.

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa), with dose-response curves (0–50 μM).

- Data Interpretation : Activity thresholds (e.g., IC₅₀ <10 μM) should account for structural analogs, such as methylphenyl oxirane carboxylic acids showing 50% inhibition at 20 μM .

Data Contradiction Analysis

Q. How can discrepancies in reaction yields between batch and flow synthesis methods be resolved?

- Methodological Answer : Batch synthesis often suffers from heat/mass transfer limitations, reducing yields by 10–15% compared to continuous flow systems. Computational fluid dynamics (CFD) modeling and real-time FTIR monitoring in flow reactors optimize residence time (e.g., 30–60 s) and temperature gradients, as validated for ethyl oxirane derivatives .

Structural and Analytical Considerations

Q. What crystallographic techniques are optimal for resolving the compound’s stereochemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.